molecular formula C8H5Cl2FO3 B1409026 2,5-Dichloro-3-fluoromandelic acid CAS No. 1804514-84-8

2,5-Dichloro-3-fluoromandelic acid

Cat. No. B1409026
CAS RN: 1804514-84-8
M. Wt: 239.02 g/mol
InChI Key: TZIDJLDGHQNUHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloro-3-fluoromandelic acid (DCFM) is an organic compound with a wide range of applications in scientific research. It is a halogenated derivative of mandelic acid and is a white, crystalline solid with a melting point of 132-134°C. DCFM is often used as a reagent in organic synthesis, as well as a scavenger in chromatography. It also has a wide range of applications in the pharmaceutical and biotechnological industries.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-3-fluoromandelic acid is not well understood. However, it is believed that the halogenated derivative of mandelic acid can interact with certain biomolecules, such as proteins and enzymes, to produce a variety of effects. For example, this compound can interact with certain enzymes to inhibit their activity or to increase their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the halogenated derivative of mandelic acid can interact with certain biomolecules, such as proteins and enzymes, to produce a variety of effects. For example, this compound can interact with certain enzymes to inhibit their activity or to increase their activity. In addition, this compound can interact with certain proteins to alter their structure and function.

Advantages and Limitations for Lab Experiments

The advantages of using 2,5-Dichloro-3-fluoromandelic acid in laboratory experiments include its low cost, ease of synthesis, and wide range of applications. Additionally, this compound is relatively non-toxic and has a low vapor pressure, making it an ideal reagent for laboratory use. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is highly soluble in water, making it difficult to remove from aqueous solutions. In addition, this compound is a strong acid, so it must be handled with care to avoid skin irritation or other adverse effects.

Future Directions

The future applications of 2,5-Dichloro-3-fluoromandelic acid are numerous. For example, this compound can be used to synthesize a wide range of organic compounds, such as esters, amides, and amines. In addition, this compound can be used as a scavenger in chromatography to purify complex mixtures of organic compounds. Furthermore, this compound can be used in the pharmaceutical and biotechnological industries for the synthesis of drugs and other compounds. Finally, this compound can be used in the development of new synthetic methods and the study of the mechanisms of action of various biomolecules.

Scientific Research Applications

2,5-Dichloro-3-fluoromandelic acid is used as a reagent in organic synthesis and as a scavenger in chromatography. It can be used to synthesize a wide range of organic compounds, such as esters, amides, and amines. It can also be used to purify complex mixtures of organic compounds by chromatography. In addition, this compound is used in the pharmaceutical and biotechnological industries for the synthesis of drugs and other compounds.

properties

IUPAC Name

2-(2,5-dichloro-3-fluorophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO3/c9-3-1-4(7(12)8(13)14)6(10)5(11)2-3/h1-2,7,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIDJLDGHQNUHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(C(=O)O)O)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dichloro-3-fluoromandelic acid
Reactant of Route 2
Reactant of Route 2
2,5-Dichloro-3-fluoromandelic acid
Reactant of Route 3
Reactant of Route 3
2,5-Dichloro-3-fluoromandelic acid
Reactant of Route 4
Reactant of Route 4
2,5-Dichloro-3-fluoromandelic acid
Reactant of Route 5
Reactant of Route 5
2,5-Dichloro-3-fluoromandelic acid
Reactant of Route 6
2,5-Dichloro-3-fluoromandelic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.